molecular formula C21H25N5O3 B2707731 8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878732-29-7

8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2707731
CAS No.: 878732-29-7
M. Wt: 395.463
InChI Key: BJSYGUWJLXMUAB-UHFFFAOYSA-N
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Description

8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new purine derivatives with potential biological activities.

Biology

    Enzyme inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug development:

Industry

    Material science: Possible applications in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. Key steps may involve:

    Nucleophilic substitution: reactions to introduce the dimethylphenyl and methoxyethyl groups.

    Cyclization: reactions to form the imidazole ring.

    Methylation: reactions to introduce the trimethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the imidazole ring or the phenyl group.

    Substitution: The compound may participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Hydroxylated derivatives.

    Reduction products: Reduced imidazole or phenyl derivatives.

    Substitution products: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione would depend on its specific biological target. Generally, purine derivatives can:

    Bind to enzyme active sites: Inhibiting enzyme activity.

    Interact with nucleic acids: Affecting DNA or RNA function.

    Modulate receptor activity: Acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Allopurinol: Used in the treatment of gout.

Uniqueness

8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-12-7-8-16(13(2)11-12)25-14(3)15(4)26-17-18(22-20(25)26)23(5)21(28)24(19(17)27)9-10-29-6/h7-8,11H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYGUWJLXMUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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